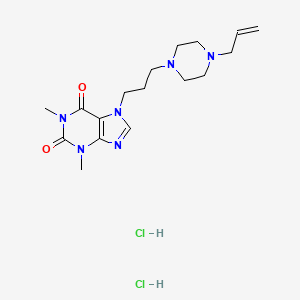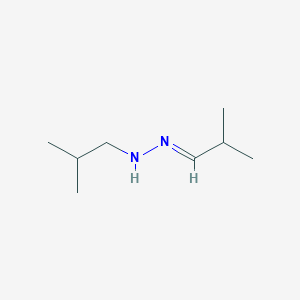
Isobutyraldehyde isobutylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isobutyraldehyde isobutylhydrazone is an organic compound with the molecular formula C₈H₁₈N₂ and a molecular weight of 142.2419 g/mol . It is a derivative of isobutyraldehyde and isobutylhydrazine, and it is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Isobutyraldehyde isobutylhydrazone can be synthesized through the reaction of isobutyraldehyde with isobutylhydrazine. The reaction typically occurs under mild conditions, with the aldehyde and hydrazine reacting in a 1:1 molar ratio. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and it may require a catalyst to proceed efficiently .
Industrial Production Methods
Industrial production of this compound involves the same basic reaction but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
化学反応の分析
Types of Reactions
Isobutyraldehyde isobutylhydrazone undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various substituted hydrazones.
科学的研究の応用
Isobutyraldehyde isobutylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: It can be used in the study of enzyme mechanisms and as a probe for biological assays.
Industry: Used in the production of agrochemicals, antioxidants, and other industrial chemicals.
作用機序
The mechanism of action of isobutyraldehyde isobutylhydrazone involves its interaction with various molecular targets. It can act as a nucleophile in substitution reactions, forming covalent bonds with electrophilic centers. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to various biochemical effects .
類似化合物との比較
Similar Compounds
Isobutyraldehyde: An aldehyde with similar reactivity but lacks the hydrazone group.
Isobutylhydrazine: A hydrazine derivative with similar nucleophilic properties but different reactivity due to the absence of the aldehyde group.
Uniqueness
Isobutyraldehyde isobutylhydrazone is unique due to its combined aldehyde and hydrazone functionalities, allowing it to participate in a wider range of chemical reactions compared to its individual components .
特性
CAS番号 |
21041-71-4 |
|---|---|
分子式 |
C8H18N2 |
分子量 |
142.24 g/mol |
IUPAC名 |
2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-amine |
InChI |
InChI=1S/C8H18N2/c1-7(2)5-9-10-6-8(3)4/h5,7-8,10H,6H2,1-4H3/b9-5+ |
InChIキー |
GKLDBVSGPOBVQI-WEVVVXLNSA-N |
異性体SMILES |
CC(C)CN/N=C/C(C)C |
正規SMILES |
CC(C)CNN=CC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


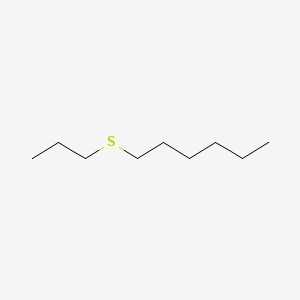
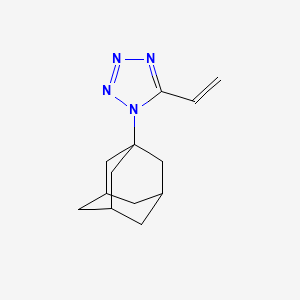
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
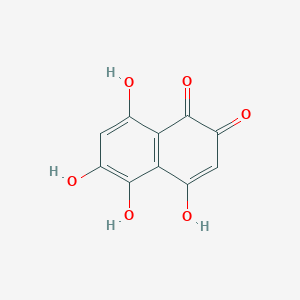
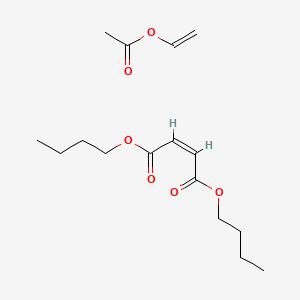
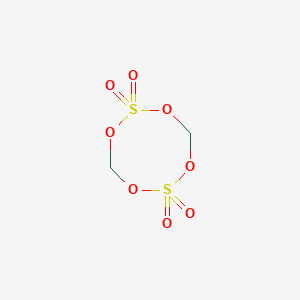
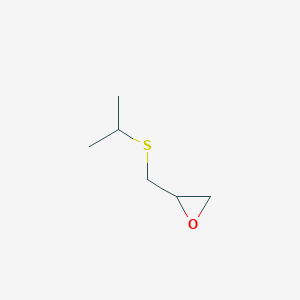
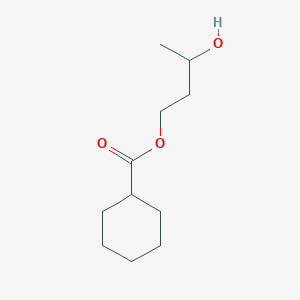

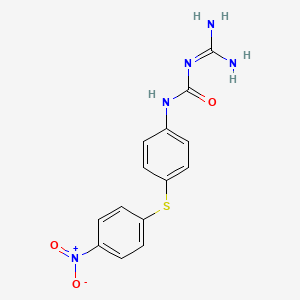
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)

![2-chloro-N-[(3,5-dimethoxyphenyl)methyl]ethanamine;hydrochloride](/img/structure/B14703712.png)
